1,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene
- 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene
- 2,6-Dimethyltetralin
- 4-Isopropyl-1,6-dimethylnaphthalene
Uniqueness
1,6-DIMETHYL-N~4~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,6-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-12-10-15(16-11-20-23(2)18(16)21-12)19(24)22-17-9-5-7-13-6-3-4-8-14(13)17/h3-4,6,8,10-11,17H,5,7,9H2,1-2H3,(H,22,24) |
InChI Key |
DQYMYGACGHDKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3CCCC4=CC=CC=C34 |
Origin of Product |
United States |
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